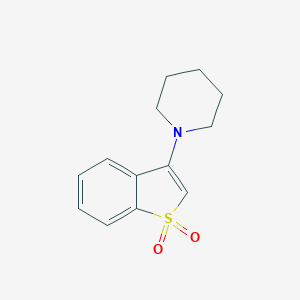
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol. This compound is characterized by the presence of a piperidine ring attached to a benzo[b]thiophene moiety with a 1,1-dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide can be achieved through various synthetic routes. One common method involves the organophotocatalysed synthesis of 2-piperidinones via a [1 + 2 + 3] strategy. This method utilizes easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions to produce diverse substituted 2-piperidinones . The reaction conditions typically involve the use of organophotocatalysts and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the piperidine ring and the benzo[b]thiophene moiety, which provide multiple reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the specific reagents used.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Piperidin-1-yl-1-benzothiophene 1,1-dioxide can be compared with other similar compounds, such as piperidine derivatives and benzo[b]thiophene derivatives. These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. For example, piperidine derivatives are commonly used in pharmaceuticals and agrochemicals, while benzo[b]thiophene derivatives are studied for their potential biological activities and electronic properties. The uniqueness of this compound lies in its combination of the piperidine ring and the benzo[b]thiophene moiety with a 1,1-dioxide functional group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1022-19-1 |
|---|---|
Formule moléculaire |
C13H15NO2S |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
3-piperidin-1-yl-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO2S/c15-17(16)10-12(14-8-4-1-5-9-14)11-6-2-3-7-13(11)17/h2-3,6-7,10H,1,4-5,8-9H2 |
Clé InChI |
HAXRUOPYSZWQND-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
C1CCN(CC1)C2=CS(=O)(=O)C3=CC=CC=C32 |
Key on ui other cas no. |
1022-19-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















